molecular formula C12H9ClN4O3S B12178176 C12H9ClN4O3S

C12H9ClN4O3S

Cat. No.: B12178176
M. Wt: 324.74 g/mol
InChI Key: FIFPDKABCZCVAG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H9ClN4O3S is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H9ClN4O3S typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. Common synthetic routes may involve the use of chlorinated aromatic compounds, nitrogen-containing heterocycles, and sulfonyl chlorides. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent production quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

C12H9ClN4O3S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C12H9ClN4O3S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C12H9ClN4O3S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C12H9ClN4O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. For example:

    C12H9ClN4O2S: A similar compound with one less oxygen atom, which may exhibit different chemical and biological properties.

    C12H9BrN4O3S: A brominated analog that may have distinct reactivity and applications.

The unique combination of functional groups and molecular structure in This compound

Properties

Molecular Formula

C12H9ClN4O3S

Molecular Weight

324.74 g/mol

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H9ClN4O3S/c13-7-1-2-9-8(3-7)17(5-11(19)20-9)4-10(18)15-12-16-14-6-21-12/h1-3,6H,4-5H2,(H,15,16,18)

InChI Key

FIFPDKABCZCVAG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)NC3=NN=CS3)C=C(C=C2)Cl

Origin of Product

United States

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